molecular formula C21H20F3N3OS B459793 3-amino-6-ethyl-N-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 445269-06-7

3-amino-6-ethyl-N-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No. B459793
CAS RN: 445269-06-7
M. Wt: 419.5g/mol
InChI Key: VEPNNMBVLNICDL-UHFFFAOYSA-N
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Description

The compound “3-amino-6-ethyl-N-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide” is a chemical compound . Unfortunately, there is not much specific information available about this compound in the literature.

Scientific Research Applications

Hereditary Angioedema (HAE) Treatment

Berotralstat has gained attention as a potential treatment for hereditary angioedema (HAE) . HAE is a rare genetic disorder characterized by recurrent episodes of localized swelling in various body parts. The compound’s mechanism of action involves inhibiting plasma kallikrein, a key enzyme involved in bradykinin production. By reducing bradykinin levels, berotralstat helps prevent angioedema attacks .

Anti-HIV-1 Activity

Indole derivatives, including berotralstat, have been investigated for their antiviral properties. Researchers have performed molecular docking studies to explore their potential as anti-HIV-1 agents. While more research is needed, these findings highlight the compound’s versatility beyond its primary indication .

Catalysis and Organic Synthesis

The trifluoromethyl group in berotralstat makes it an interesting candidate for catalytic reactions. Researchers have explored its use as a catalyst or ligand in various transformations. For example, the protodeboronation of pinacol boronic esters using a less nucleophilic (3,5-bis(trifluoromethyl)phenyl)lithium led to the synthesis of indolizidine derivatives. These compounds exhibit good diastereoselectivity and may find applications in organic synthesis .

Neurotransmitter Modulation

Berotralstat’s structural features suggest potential interactions with neurotransmitter systems. Although not extensively studied, its impact on serotonin (5-HT) pathways could be relevant. For instance, pre-treatment with berotralstat or related compounds may influence 5-HT levels, affecting mood and behavior .

Mechanism of Action

Target of Action

It is suggested that the compound may interact with peripheral sensory trigeminal nerves . These nerves are known to produce a neurotransmitter, a calcitonin gene-related peptide (CGRP) receptor antagonist .

Mode of Action

It is suggested that the compound may act as a cgrp receptor antagonist . Antagonists typically work by binding to the receptor and blocking its activation, thereby inhibiting the physiological response.

Biochemical Pathways

Given its potential role as a cgrp receptor antagonist , it may be involved in modulating pain signaling pathways. CGRP is a potent vasodilator and can function in the transmission of pain.

Result of Action

As a potential cgrp receptor antagonist , it may inhibit the physiological responses mediated by CGRP, such as vasodilation and pain transmission.

properties

IUPAC Name

3-amino-6-ethyl-N-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3N3OS/c1-2-11-6-7-16-12(8-11)9-15-17(25)18(29-20(15)27-16)19(28)26-14-5-3-4-13(10-14)21(22,23)24/h3-5,9-11H,2,6-8,25H2,1H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEPNNMBVLNICDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=CC=CC(=C4)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-6-ethyl-N-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

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